molecular formula C17H16N2O B2660445 (1-cinnamyl-1H-benzimidazol-2-yl)methanol CAS No. 1164283-25-3

(1-cinnamyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B2660445
CAS No.: 1164283-25-3
M. Wt: 264.328
InChI Key: FTGAEBIFEZHSRQ-RMKNXTFCSA-N
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Description

(1-cinnamyl-1H-benzimidazol-2-yl)methanol: is an organic compound with the molecular formula C17H16N2O and a molecular weight of 264.32 g/mol This compound features a benzimidazole core substituted with a cinnamyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cinnamyl-1H-benzimidazol-2-yl)methanol typically involves the condensation of o-phenylenediamine with cinnamaldehyde in the presence of an acid catalyst, followed by reduction of the resulting imine to the corresponding alcohol . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (around 80-100°C)

    Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-cinnamyl-1H-benzimidazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cinnamyl group can be hydrogenated to a phenethyl group using hydrogen gas and a palladium catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Nitric acid for nitration, bromine for bromination

Major Products

    Oxidation: (1-cinnamyl-1H-benzimidazol-2-yl)carboxylic acid

    Reduction: (1-phenethyl-1H-benzimidazol-2-yl)methanol

    Substitution: Various substituted benzimidazole derivatives

Mechanism of Action

The mechanism of action of (1-cinnamyl-1H-benzimidazol-2-yl)methanol is largely dependent on its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The cinnamyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Biological Activity

(1-cinnamyl-1H-benzimidazol-2-yl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular formula of C17H16N2O and a molecular weight of 264.32 g/mol, this compound is characterized by the presence of a benzimidazole core and a cinnamyl substituent, which may enhance its biological properties.

The synthesis of this compound typically involves the condensation of o-phenylenediamine with cinnamaldehyde, followed by reduction to yield the corresponding alcohol. The reaction conditions include:

  • Solvent : Ethanol or methanol
  • Catalyst : Acidic catalysts such as hydrochloric acid or sulfuric acid
  • Temperature : Reflux conditions (80-100°C)
  • Reducing Agents : Sodium borohydride or lithium aluminum hydride

This compound can undergo various chemical transformations, including oxidation to form (1-cinnamyl-1H-benzimidazol-2-yl)carboxylic acid and reduction to produce (1-phenethyl-1H-benzimidazol-2-yl)methanol, highlighting its versatility in synthetic applications .

Antimicrobial Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated considerable activity against various pathogens. For instance, derivatives of benzimidazole have shown effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and other bacteria such as Escherichia coli and fungi like Candida albicans .

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
2-(1H-indol-3-yl)-1H-benzo[d]imidazoleS. aureus ATCC 25923< 1 µg/mL
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleC. albicans ATCC 102313.9–7.8 µg/mL

These findings suggest that modifications on the benzimidazole structure can significantly influence antimicrobial efficacy.

Anticancer Activity

The benzimidazole core is known for its potential in anticancer drug development due to its ability to interact with various biological targets. Research has shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines. For example, studies have reported that certain benzimidazole derivatives exhibit cytotoxic effects against HeLa cells and other tumor cell lines without significant toxicity to non-cancerous cells at tested concentrations .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or survival.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with growth and apoptosis.
  • Membrane Permeability : The cinnamyl group may enhance the compound's ability to penetrate cell membranes, facilitating its action within cells .

Case Studies

A notable case study involved the synthesis and evaluation of benzimidazole derivatives for their anticancer properties. Researchers synthesized various derivatives and tested them against multiple cancer cell lines, revealing promising results for compounds structurally similar to this compound .

Properties

IUPAC Name

[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c20-13-17-18-15-10-4-5-11-16(15)19(17)12-6-9-14-7-2-1-3-8-14/h1-11,20H,12-13H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGAEBIFEZHSRQ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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